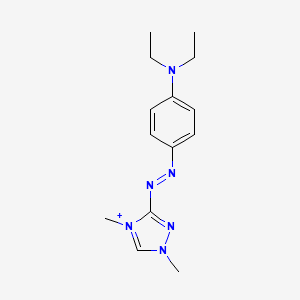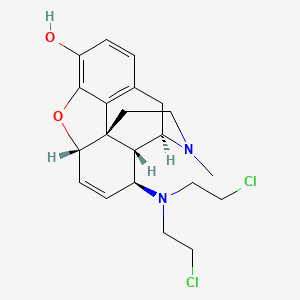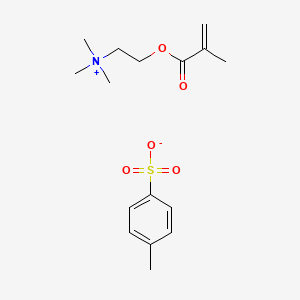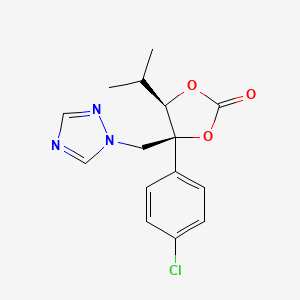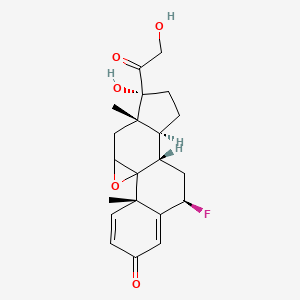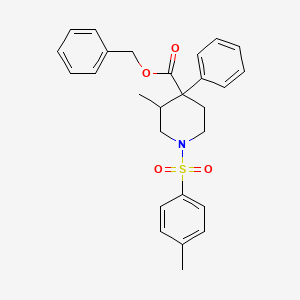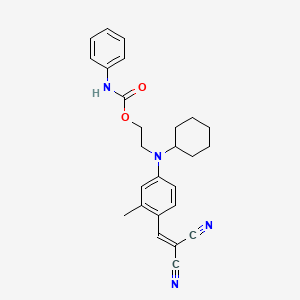
4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate is a chemical compound with the molecular formula C4H11N2O4P It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of materials with specific properties, such as catalysts or dyes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a similar imidazole core but with different substituents.
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound is closely related, differing mainly in the presence of the dihydrogen phosphate group.
Properties
CAS No. |
94231-98-8 |
|---|---|
Molecular Formula |
C4H11N2O4P |
Molecular Weight |
182.12 g/mol |
IUPAC Name |
dihydrogen phosphate;2-methyl-4,5-dihydro-1H-imidazol-3-ium |
InChI |
InChI=1S/C4H8N2.H3O4P/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H2,1H3,(H,5,6);(H3,1,2,3,4) |
InChI Key |
BEBGBRDHMSRIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[NH+]CCN1.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)

